Topostatin
Description
Properties
Molecular Formula |
C36H58N4O11S |
|---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
[1-amino-3-[(3S,6S)-6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C36H58N4O11S/c1-8-9-10-11-12-13-22(2)14-15-23(3)16-18-29(41)24(4)17-19-30-26(6)34(44)39-27(7)35(45)38-21-25(5)33(43)40-28(36(46)50-30)20-31(32(37)42)51-52(47,48)49/h15-16,18,22,24-26,28,30-31H,7-14,17,19-21H2,1-6H3,(H2,37,42)(H,38,45)(H,39,44)(H,40,43)(H,47,48,49)/b18-16+,23-15+/t22?,24?,25-,26?,28-,30?,31?/m0/s1 |
InChI Key |
XLDIAUNLPWGNHO-NUPNHORYSA-N |
Isomeric SMILES |
CCCCCCCC(C)C/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NC[C@@H](C(=O)N[C@H](C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Canonical SMILES |
CCCCCCCC(C)CC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Fermentation and Culture Conditions
The production of topostatin begins with the fermentation of Thermomonospora alba strain No. 1520, a thermophilic actinobacterium. The strain is cultured under aerobic conditions in a nutrient-rich medium optimized for secondary metabolite synthesis. While the exact composition of the fermentation medium remains proprietary, analogous protocols for thermophilic actinomycetes suggest the use of carbon sources such as glucose or glycerol, nitrogen sources like peptone or yeast extract, and trace minerals . The culture is typically maintained at a neutral to slightly acidic pH (6.0–7.0) and a temperature range of 28–37°C, with agitation to ensure oxygenation . Fermentation duration varies between 72–120 hours, during which the organism secretes this compound into the extracellular medium .
Critical to maximizing yield is the pH-dependent stability of this compound. Studies demonstrate that the compound’s inhibitory activity peaks at pH 6.0, with significant degradation observed at lower pH values or elevated temperatures . Consequently, post-fermentation processing must prioritize rapid cooling and pH stabilization to preserve bioactivity.
Extraction and Preliminary Isolation
Following fermentation, the culture broth is separated into biomass and supernatant via centrifugation or filtration. This compound, being extracellular, resides primarily in the supernatant. Initial extraction involves solvent precipitation or adsorption onto hydrophobic resins. Ethanol or acetone precipitation is commonly employed to concentrate the compound while removing water-soluble impurities .
Further purification leverages the compound’s solubility profile. This compound is sparingly soluble in polar solvents like water but exhibits moderate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sequential liquid-liquid extraction using ethyl acetate or chloroform effectively isolates this compound from aqueous fractions . The organic phase is then evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract undergoes multistep chromatography to achieve high purity. Initial fractionation via silica gel column chromatography separates components based on polarity. Elution gradients typically transition from nonpolar solvents (hexane or chloroform) to polar solvents (methanol or ethyl acetate) . Fractions exhibiting topoisomerase inhibitory activity are pooled and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC conditions for this compound purification often employ a C18 column with a mobile phase consisting of acetonitrile and water (acidified with 0.1% trifluoroacetic acid). A gradient elution from 30% to 70% acetonitrile over 30 minutes resolves this compound as a single peak with a retention time of 18–22 minutes . Final purity is confirmed by analytical HPLC and mass spectrometry, with typical yields ranging from 10–50 mg per liter of culture broth .
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques and chemical degradation studies. Fast atom bombardment mass spectrometry (FAB-MS) established the molecular formula as C36H58N4O11S, corresponding to a molecular weight of 778.93 g/mol . Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional experiments (COSY, HMBC, HSQC), revealed a 14-membered macrocyclic scaffold integrating a peptide backbone and a terpenoid-derived side chain .
Key structural features include:
-
A cyclic heptapeptide core with alternating L- and D-amino acids.
-
A sulfated diterpenoid moiety attached via an ester linkage.
-
Three methyl groups and two hydroxyl groups contributing to hydrophobicity .
Stability studies highlighted the compound’s susceptibility to acidic hydrolysis and thermal degradation, necessitating storage at −20°C in anhydrous DMSO .
Bioactivity-Guided Fractionation
Bioactivity assays played a pivotal role in optimizing isolation protocols. This compound’s ability to inhibit both topoisomerases I and II without stabilizing DNA-enzyme cleavage complexes distinguished it from other inhibitors like camptothecin or etoposide . During purification, fractions were screened for dual topoisomerase inhibition using plasmid relaxation assays (pBR322 DNA for topoisomerase I) and decatenation assays (kinetoplast DNA for topoisomerase II) . Active fractions were further evaluated for cytotoxic activity against human tumor cell lines, such as SNB-75 and SNB-78, to confirm therapeutic potential .
Challenges and Current Limitations
Despite advances in purification, this compound’s complex structure poses significant challenges for large-scale production. The compound’s macrocyclic architecture and stereochemical complexity have hindered total synthesis efforts, though preliminary studies suggest routes involving peptide cyclization and terpenoid coupling . Current research focuses on strain improvement through mutagenesis or metabolic engineering to enhance titers in T. alba .
Chemical Reactions Analysis
Enzymatic Inhibition of Topoisomerases I and II
Topostatin demonstrates dual inhibitory activity against topoisomerase I (Topo I) and topoisomerase II (Topo II). Key findings include:
-
Topo I Inhibition : Inhibits calf thymus Topo I with an IC<sub>50</sub> of 15–20 μM, comparable to camptothecin .
-
Topo II Inhibition : Blocks human placental Topo II relaxation and decatenation activities at 4 μM, showing 4-fold greater potency against Topo II than Topo I .
-
Competitive Mechanism : Lineweaver-Burk analysis confirmed competitive inhibition for both enzymes, with DNA as the substrate.
-
K<sub>i</sub> values :
Enzyme K<sub>i</sub> (μM) K<sub>m</sub> (nM) Inhibitory Potency (K<sub>i</sub>/K<sub>m</sub>) Topo I 28.4 8.3 3,422 Topo II 1.1 5.3 207
-
pH and Temperature Dependency of Inhibitory Activity
This compound’s activity and stability are highly sensitive to environmental conditions:
Table 1: Effects of pH and Temperature on Activity and Stability
Competitive Inhibition Mechanism with Respect to DNA
This compound binds directly to DNA-processing enzymes, competing with DNA substrates:
-
Topo I/II Interaction : Competes with DNA for binding sites, preventing relaxation and decatenation without stabilizing cleavable complexes or intercalating into DNA .
-
Restriction Endonuclease Inhibition : Inhibits Sca I, Hind III, and Pst I (IC<sub>50</sub>: 7–19 μM) but not Alu I, Bam HI, Eco RI, RNase A, or DNases .
Enzyme Specificity and Inhibition Spectrum
This compound selectively targets enzymes that interact with double-stranded DNA:
Table 2: Enzyme Inhibition Profile
| Inhibited Enzymes | Non-Inhibited Enzymes |
|---|---|
| Topoisomerase I (calf thymus, COLO201 cells) | Alu I, Bam HI, Eco RI |
| Topoisomerase II (human placenta) | RNase A, DNase I, DNase II |
| Sca I, Hind III, Pst I | T4 DNA ligase, telomerase |
Stability Under Various Conditions
Scientific Research Applications
Topostatin has several scientific research applications, including:
Mechanism of Action
Topostatin exerts its effects by inhibiting topoisomerases I and II in a competitive manner with respect to DNA . It does not stabilize the cleavable complex or intercalate into DNA strands . The inhibition of topoisomerases prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Topostatin belongs to a broader class of cyclic lipopeptides with topoisomerase-inhibitory properties. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Structural Diversity and Bioactivity: this compound’s 14-membered macrocyclic ring and terpenoid-linked fatty acid chain are critical for its dual topoisomerase inhibition. In contrast, Fusaristatin B (a cyclic lipopeptide from Fusarium spp.) shares a similar peptide core but incorporates a β-methyl fatty acid, reducing its Topo I affinity (IC50 = 15 μM vs. This compound’s 10 μM) .
Mechanistic Differences :
- Unlike etoposide , which stabilizes Topo II-DNA cleavable complexes, this compound inhibits enzyme activity competitively without DNA binding .
- Rubrofusarin (a polyketide) inhibits Topo II via reactive oxygen species (ROS), a mechanism absent in this compound .
pH and Temperature Sensitivity :
- This compound’s inhibitory activity peaks at pH 6 and 28°C , with reduced stability under acidic or high-temperature conditions . This contrasts with Fusaristatins , which show consistent activity across a broader pH range .
Biological Specificity :
- This compound selectively targets tumor cells (e.g., SNB-75) but lacks antimicrobial effects. In contrast, Fusaristatin A exhibits cytotoxicity against lung cancer cells (LU 65, IC50 = 23 μM) and antifungal activity .
Q & A
Q. How can interdisciplinary teams align methodologies in this compound research (e.g., chemists vs. biologists)?
- Methodological guidance :
- Pre-study meetings : Define shared protocols (e.g., peptide handling, assay endpoints).
- Data integration : Use platforms like Benchling or LabArchives for real-time collaboration.
- Conflict resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
